3-Chloro-4-nitrobenzaldehyde
CAS No.: 57507-34-3
Cat. No.: VC21094754
Molecular Formula: C7H4ClNO3
Molecular Weight: 185.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57507-34-3 |
---|---|
Molecular Formula | C7H4ClNO3 |
Molecular Weight | 185.56 g/mol |
IUPAC Name | 3-chloro-4-nitrobenzaldehyde |
Standard InChI | InChI=1S/C7H4ClNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H |
Standard InChI Key | LINXIPJBQRYFHA-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C=O)Cl)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C(C=C1C=O)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
3-Chloro-4-nitrobenzaldehyde is a substituted benzaldehyde with the molecular formula C₇H₄ClNO₃ and a molecular weight of 185.56 g/mol. The compound features a benzene ring with three functional groups: an aldehyde group (-CHO), a chlorine atom at position 3, and a nitro group (-NO₂) at position 4 .
Structural Identifiers
The compound can be identified through various chemical identifiers, as shown in Table 1:
Identifier Type | Value |
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CAS Number | 57507-34-3 |
IUPAC Name | 3-chloro-4-nitrobenzaldehyde |
InChI | InChI=1S/C7H4ClNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H |
InChIKey | LINXIPJBQRYFHA-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C=O)Cl)N+[O-] |
Molecular Formula | C₇H₄ClNO₃ |
DSSTOX Substance ID | DTXSID70396169 |
Table 1: Chemical identifiers for 3-Chloro-4-nitrobenzaldehyde
Physical Properties
The physical properties of 3-Chloro-4-nitrobenzaldehyde are outlined in Table 2:
Property | Value |
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Molecular Weight | 185.56 g/mol |
Physical State | Solid |
Appearance | Pale yellow crystalline |
Melting Point | 50-52 °C |
Solubility | Soluble in organic solvents (ethanol, acetone) |
Storage Conditions | Store under inert gas, cool and dark place |
Sensitivity | Air sensitive |
Table 2: Physical properties of 3-Chloro-4-nitrobenzaldehyde
The compound's structure, featuring both electron-withdrawing groups (nitro and aldehyde) and the electronegative chlorine atom, contributes to its unique reactivity profile, making it valuable for various synthetic applications.
Preparation Methods
The synthesis of 3-Chloro-4-nitrobenzaldehyde typically involves specific chemical transformations that ensure high yield and purity of the final product.
Synthetic Routes
The primary synthetic route for 3-Chloro-4-nitrobenzaldehyde involves the nitration of 3-chlorobenzaldehyde. This process requires careful control of reaction conditions to ensure regioselectivity and prevent side reactions.
Nitration Procedure
The nitration procedure typically follows these steps:
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Preparation of a nitrating mixture by combining concentrated sulfuric acid and nitric acid
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Slow addition of 3-chlorobenzaldehyde to the nitrating mixture while maintaining temperature below 10°C
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Continuous stirring of the reaction mixture for several hours
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Precipitation of the product by pouring the mixture into ice-cold water
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Filtration, washing, and drying of the resulting solid to obtain 3-Chloro-4-nitrobenzaldehyde
The temperature control during the addition step is crucial as it helps prevent the formation of unwanted byproducts and ensures proper regioselectivity of the nitration.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-4-nitrobenzaldehyde follows similar chemistry but is optimized for larger scale and efficiency:
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Continuous flow reactors are often employed to improve process control
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Automated systems help maintain consistent reaction conditions
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Enhanced cooling systems ensure precise temperature regulation
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Quality control measures monitor impurity profiles throughout the process
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Solvent recovery systems improve economic and environmental sustainability
These industrial adaptations help achieve consistent product quality and higher yields while minimizing waste generation and environmental impact.
Chemical Reactivity
The reactivity of 3-Chloro-4-nitrobenzaldehyde is dictated by its functional groups, particularly the electron-withdrawing nitro and aldehyde groups, along with the chlorine atom.
Types of Reactions
3-Chloro-4-nitrobenzaldehyde can participate in several types of reactions:
Reduction Reactions
The nitro group and/or the aldehyde group can undergo selective or simultaneous reduction depending on the reducing agent employed. Reduction of the nitro group yields the corresponding amine derivative, while reduction of the aldehyde produces the corresponding alcohol.
Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing nitro group activates the aromatic ring toward nucleophilic aromatic substitution, particularly at the position bearing the chlorine atom. This reactivity is valuable for introducing various functional groups to the aromatic ring.
Aldehyde Group Reactions
The aldehyde functionality can undergo typical carbonyl reactions including:
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Condensation reactions with amines to form imines
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Aldol condensations
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Wittig reactions
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Oxidation to carboxylic acids
Common Reagents and Conditions
Table 3 summarizes common reactions, reagents, and conditions used with 3-Chloro-4-nitrobenzaldehyde:
Reaction Type | Reagents | Conditions | Major Products |
---|---|---|---|
Nitro Reduction | H₂/Pd/C | Room temperature, atmospheric pressure | 3-Chloro-4-aminobenzaldehyde |
Nitro Reduction | Fe, HCl | Reflux | 3-Chloro-4-aminobenzaldehyde |
Nitro Reduction | NaBH₄, NiCl₂ | Methanol, 0-25°C | 3-Chloro-4-aminobenzaldehyde |
Aldehyde Reduction | NaBH₄ | Ethanol, 0-25°C | 3-Chloro-4-nitrobenzyl alcohol |
Oxidation | KMnO₄ | Acidic conditions | 3-Chloro-4-nitrobenzoic acid |
Substitution | Primary amines | Base (NaOH), organic solvent | Substituted benzaldehydes |
Table 3: Common reactions of 3-Chloro-4-nitrobenzaldehyde
The versatility of these reactions makes 3-Chloro-4-nitrobenzaldehyde a valuable building block in organic synthesis, particularly for creating more complex molecules with specific functional group arrangements.
Applications in Chemical Synthesis
3-Chloro-4-nitrobenzaldehyde serves as a crucial intermediate in various synthetic pathways, particularly in pharmaceutical and fine chemical industries.
Organic Synthesis Applications
The compound has found extensive use as a building block in organic synthesis for various applications:
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Pharmaceutical Intermediates: Used in the synthesis of various active pharmaceutical ingredients and their precursors, particularly those requiring specific substitution patterns on aromatic rings.
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Heterocyclic Chemistry: Serves as a precursor for synthesizing various heterocyclic compounds, including derivatives with potential biological activity.
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Functional Materials: Employed in the synthesis of compounds used in electronic and optoelectronic applications.
Industrial Applications
In industrial settings, 3-Chloro-4-nitrobenzaldehyde is utilized in the production of:
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Dyes and Pigments: The compound's structure allows for conversion into chromophores used in various dye applications.
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Specialty Chemicals: Used in the synthesis of high-value specialty chemicals for various industrial applications.
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Agrochemicals: Serves as an intermediate in the production of certain pesticides and herbicides.
Research Applications
Recent research has highlighted several emerging applications of 3-Chloro-4-nitrobenzaldehyde:
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Biological Probes: Used as a structural component in molecules designed to interact with specific biological systems.
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Catalyst Development: Employed in the synthesis of ligands for metal catalysts.
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Material Science: Incorporated into polymers and materials with specialized electronic or optical properties.
The versatility of 3-Chloro-4-nitrobenzaldehyde in these various applications stems from its unique reactivity profile and the ability to selectively transform its functional groups.
Biological Activity and Medicinal Chemistry
Research has increasingly focused on exploring the biological properties of 3-Chloro-4-nitrobenzaldehyde and its derivatives, particularly for potential pharmaceutical applications.
Cytotoxic Properties
Recent studies have investigated the cytotoxic properties of compounds derived from 3-Chloro-4-nitrobenzaldehyde. These derivatives have demonstrated varying degrees of cytotoxic activity against certain cancer cell lines, with research suggesting potential mechanisms involving the induction of apoptosis.
Antimicrobial Activity
Derivatives synthesized from 3-Chloro-4-nitrobenzaldehyde have been evaluated for antimicrobial activity against various pathogens. Structure-activity relationship studies have highlighted the importance of the chloro and nitro substituents in enhancing biological activity against certain microbial strains.
Medicinal Chemistry Applications
In medicinal chemistry, 3-Chloro-4-nitrobenzaldehyde serves as a precursor for synthesizing potential therapeutic agents. Its derivatives are being explored for various pharmaceutical applications, including:
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Anti-infective Agents: Compounds effective against resistant bacterial strains
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Anti-cancer Therapeutics: Molecules targeting specific oncogenic pathways
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Anti-inflammatory Compounds: Derivatives with potential for modulating inflammatory responses
These investigations highlight the compound's value beyond its traditional role as a synthetic intermediate, suggesting potential direct applications in drug discovery and development.
Spectral Information and Analytical Characterization
Analytical characterization of 3-Chloro-4-nitrobenzaldehyde is essential for confirming its identity and purity in both research and industrial contexts.
Spectroscopic Properties
The compound can be characterized using various spectroscopic techniques:
NMR Spectroscopy
The proton (¹H) NMR spectrum of 3-Chloro-4-nitrobenzaldehyde typically shows:
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A singlet at approximately 9.9-10.0 ppm corresponding to the aldehyde proton
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Complex aromatic splitting patterns between 7.5-8.5 ppm reflecting the substitution pattern on the benzene ring
Infrared Spectroscopy
Key IR absorption bands include:
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C=O stretching of the aldehyde group around 1700 cm⁻¹
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N-O stretching of the nitro group around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric)
Mass Spectrometry
The compound shows characteristic mass spectral fragmentation patterns with:
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Molecular ion at m/z 185/187 (reflecting the chlorine isotope pattern)
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Fragment ions corresponding to loss of NO, CHO, and other typical fragmentations
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for purity determination of 3-Chloro-4-nitrobenzaldehyde, with typical retention times depending on the specific column and conditions used.
Predicted Properties
Table 4 presents some predicted physicochemical properties of 3-Chloro-4-nitrobenzaldehyde:
Property | Predicted Value |
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Predicted Collision Cross Section [M+H]⁺ | 131.0 Ų |
Predicted Collision Cross Section [M+Na]⁺ | 146.1 Ų |
Predicted Collision Cross Section [M+NH₄]⁺ | 139.8 Ų |
Predicted Collision Cross Section [M-H]⁻ | 134.3 Ų |
Table 4: Predicted collision cross section values for different adducts of 3-Chloro-4-nitrobenzaldehyde
These spectral characteristics and predicted properties are valuable for confirming the identity and purity of 3-Chloro-4-nitrobenzaldehyde in various contexts.
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